![molecular formula C5H6Cl2N2 B1434146 3-Chloro-4-methylpyridazine hydrochloride CAS No. 1566649-48-6](/img/structure/B1434146.png)
3-Chloro-4-methylpyridazine hydrochloride
Overview
Description
3-Chloro-4-methylpyridazine hydrochloride is a chemical compound with the CAS Number: 1566649-48-6 . It is a solid substance . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C5H6Cl2N2 . The molecular weight is 165.02 g/mol . The SMILES string representation is CC1=CC=NN=C1Cl.Cl .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 165.02 g/mol . The SMILES string representation is CC1=CC=NN=C1Cl.Cl .Scientific Research Applications
Synthesis and Industrial Applications
3-Chloro-4-methylpyridazine hydrochloride is an important intermediate in the synthesis of pesticides and anti-viral drugs. The compound is synthesized from hydrazine hydrate and citraconic anhydride, through a process characterized by mild reaction conditions and suitable for industrial production. The total product yield from this method is around 30%, indicating its efficiency and feasibility for large-scale applications (Yang Shao-juan, 2012).
Chemical Reactions and Functionalization
This compound undergoes various chemical reactions to produce different compounds. For instance, it can react with aromatic aldehydes in the presence of sodium hydroxide and a quaternary ammonium salt, yielding condensation products. This demonstrates its versatility in organic synthesis, particularly in the formation of extended π-systems from methyldiazines and aromatic aldehydes (J. Vanden Eynde et al., 2001).
Anticancer Drug Synthesis
A novel application of this compound is in the synthesis of labile intercalative ruthenium(ii) complexes, acting as DNA intercalative and covalent binding anticancer agents. These complexes show promising results in inhibiting DNA transcription and replication, indicating potential in cancer chemotherapy (Huaiyi Huang et al., 2016).
Corrosion Inhibition
Another interesting application is in the field of materials science, where pyridazine compounds, including derivatives of 3-Chloro-4-methylpyridazine, have been studied for their steel corrosion inhibition properties in acidic solutions. These compounds show significant inhibition efficiency, demonstrating their potential as corrosion inhibitors (M. Bouklah et al., 2006).
Electrochemical Applications
This compound also plays a role in the electrochemical preparation of functionalized aryl- and heteroarylpyridazines. This process, facilitated by nickel-catalyzed cross-coupling reactions, underscores the chemical's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (S. Sengmany et al., 2007).
Safety and Hazards
3-Chloro-4-methylpyridazine hydrochloride has been classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-methylpyridazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known to be a useful intermediate for the synthesis of pesticides and anti-viral drugs .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
3-chloro-4-methylpyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQVGPSLPUHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1566649-48-6 | |
Record name | Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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